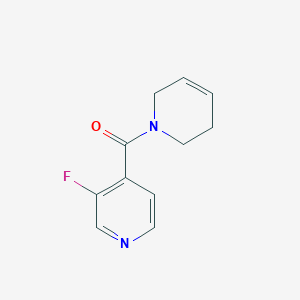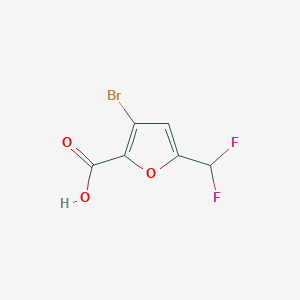
5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2-Chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound "methyl 5-(2-chloroacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate" . The compound has a chloroacetyl group attached to the pyrrole ring, which is a functional group containing a chlorine atom and an acetyl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with acid chlorides . For instance, the synthesis of “5-(2-chloroacetyl) indolin-2-one” involves the dropwise addition of chloroacetyl chloride to a stirred solution of aluminum chloride . Another method involves the use of a large excess of chloroacetyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its functional groups. The pyrrole ring, for instance, is a five-membered ring with alternating double bonds, giving it aromatic properties . The chloroacetyl group would be expected to show the characteristic properties of acyl chlorides .Chemical Reactions Analysis
The compound, like other acyl chlorides, is likely to be highly reactive. It can form esters and amides with alcohols and amines, respectively . It can also undergo reactions with amines to form amide bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the chloroacetyl group could make the compound highly reactive . The pyrrole ring could contribute to the compound’s aromatic properties .Aplicaciones Científicas De Investigación
- Selected derivatives (compounds 4, 7b, 10, and 12) display IC50 values of 65.94–332.48 µg/mL for Caco-2 cells and 82.28–332.48 µg/mL for Vero cells .
- The molecular structures of these derivatives have been confirmed, and their pharmacological activities are being investigated .
- The compound is harmful if swallowed and may cause skin and eye irritation. It can also cause respiratory irritation .
Antimicrobial Activity
In-Vitro Cytotoxicity
Pharmacological Significance
Safety Considerations
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(2-chloroacetyl)-4-ethyl-2-methyl-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-6-8(10(12)15)5(2)13-9(6)7(14)4-11/h13H,3-4H2,1-2H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXLMBOAYNMBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)N)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)
![ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate](/img/structure/B2760795.png)

![2,2-dichloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B2760800.png)

![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)


![N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2760809.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)

